molecular formula C8H10NO6P B166073 Methyl paraoxon CAS No. 950-35-6

Methyl paraoxon

Cat. No. B166073
CAS RN: 950-35-6
M. Wt: 247.14 g/mol
InChI Key: BAFQDKPJKOLXFZ-UHFFFAOYSA-N
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Description

Methyl paraoxon, also known as Paraoxon-methyl, is an oxon derivative and a major metabolite of parathion, belonging to the class of organophosphate insecticides . It is an organophosphorus insecticide, identified as dimethyl

Scientific Research Applications

1. Breakdown of Nerve Agent Simulants

  • Methods of Application: A range of nitrogen-containing bases was tested for the hydrolysis of MP and the chemical warfare agents GB and VX. The product distribution was found to be highly dependent on the basicity of the base and the quantity of water used for the hydrolysis .
  • Results: The study found that the breakdown of MP and other nerve agents is highly dependent on the basicity of the base used and the quantity of water involved in the hydrolysis .

2. Detection of Methyl-Paraoxon

  • Application Summary: Methyl paraoxon is a highly toxic, efficient, and broad-spectrum organophosphorus pesticide. It poses significant risks to the ecological environment and human health. Many detection methods for MP are based on the enzyme catalytic or inhibition effect .
  • Methods of Application: A one-pot reverse microemulsion polymerization combines gold nanoclusters (AuNCs) with molecularly imprinted polymers (MIPs), polydopamine (PDA), and hollow CeO2 nanospheres to synthesize a bright red-orange fluorescence probe (CeO2@PDA@AuNCs-MIPs) with high phosphatase-like activity for selective detection of MP .
  • Results: The as-prepared CeO2@PDA@AuNCs-MIPs nanozyme-based fluorescence method for MP detection displayed superior analytical performances with wide linearities and low detection limits .

3. Biosensor Development

  • Application Summary: Methyl paraoxon is used in the development of a novel enzyme inhibition-based biosensor for the sensitive and selective detection of paraoxon, a potent and highly toxic chemical with grave implications for human health and the environment .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

4. Rapid Detection of Methyl Paraoxon

  • Application Summary: Methyl paraoxon (MP) has severe neurotoxicity and respiratory toxicity. Therefore, it is urgent to develop new and sensitive MP detection methods for health protection and public safety .
  • Methods of Application: A novel imine-linked covalent organic framework (COF ML-DHTA) was synthesized by the solvothermal reaction of melem (ML) and 2,5-dihydroxyterephthalaldehyde (DHTA). The resulting COF ML-DHTA exhibits remarkable luminescence quenching toward MP due to the relationship of competitive absorption and Förster resonance energy transfer between MP and COF ML-DHTA .
  • Results: COF ML-DHTA can be used for sensitive and selective detection of MP in a wide concentration range of 0.57 ng mL −1 to 30 μg mL −1 with a detection limit of 0.19 ng mL −1 .

5. Electrochemical Detection of Methyl-Paraoxon

  • Application Summary: A new electrochemical sensor for organophosphate pesticide (methyl-paraoxon) detection based on bifunctional cerium oxide (CeO 2) nanozyme is reported .
  • Methods of Application: Methyl-paraoxon was degraded into p -nitrophenol by using CeO 2 with phosphatase mimicking activity. The CeO 2 nanozyme-modified electrode was then synthesized to detect p -nitrophenol .
  • Results: Under the optimum conditions, the present method provided a wider linear range from 0.1 to 100 μmol/L for methyl-paraoxon with a detection limit of 0.06 μmol/L .

6. Direct and Specific Detection of Methyl-Paraoxon

  • Application Summary: Methyl paraoxon (MP) is a highly toxic, efficient and broad-spectrum organophosphorus pesticide, which poses significant risks to ecological environment and human health .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

4. Rapid Detection of Methyl Paraoxon

  • Application Summary: Methyl paraoxon (MP) has severe neurotoxicity and respiratory toxicity. Therefore, it is urgent to develop new and sensitive MP detection methods for health protection and public safety .
  • Methods of Application: A novel imine-linked covalent organic framework (COF ML-DHTA) was synthesized by the solvothermal reaction of melem (ML) and 2,5-dihydroxyterephthalaldehyde (DHTA). The resulting COF ML-DHTA exhibits remarkable luminescence quenching toward MP due to the relationship of competitive absorption and Förster resonance energy transfer between MP and COF ML-DHTA .
  • Results: COF ML-DHTA can be used for sensitive and selective detection of MP in a wide concentration range of 0.57 ng mL −1 to 30 μg mL −1 with a detection limit of 0.19 ng mL −1 .

5. Electrochemical Detection of Methyl-Paraoxon

  • Application Summary: A new electrochemical sensor for organophosphate pesticide (methyl-paraoxon) detection based on bifunctional cerium oxide (CeO 2) nanozyme is reported .
  • Methods of Application: Methyl-paraoxon was degraded into p -nitrophenol by using CeO 2 with phosphatase mimicking activity. The CeO 2 nanozyme-modified electrode was then synthesized to detect p -nitrophenol .
  • Results: Under the optimum conditions, the present method provided a wider linear range from 0.1 to 100 μmol/L for methyl-paraoxon with a detection limit of 0.06 μmol/L .

6. Direct and Specific Detection of Methyl-Paraoxon

  • Application Summary: Methyl paraoxon (MP) is a highly toxic, efficient and broad-spectrum organophosphorus pesticide, which poses significant risks to ecological environment and human health .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

properties

IUPAC Name

dimethyl (4-nitrophenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO6P/c1-13-16(12,14-2)15-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFQDKPJKOLXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037571
Record name Methylparaoxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl paraoxon

CAS RN

950-35-6
Record name Paraoxon methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylparaoxon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl paroxon
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Methylparaoxon
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylparaoxon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL PARAOXON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE1A2XL95H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,970
Citations
SA Kardos, LG Sultatos - Toxicological sciences, 2000 - academic.oup.com
… of individual paraoxon and methyl paraoxon molecules to … Individual molecules of paraoxon and methyl paraoxon have … reversible binding of paraoxon or methyl paraoxon to a site on …
Number of citations: 64 academic.oup.com
MV Silva Filho, MM Oliveira, JB Salles, VLFC Bastos… - Toxicology letters, 2004 - Elsevier
… AChE inhibition by methyl-paraoxon develops as a “… AChE sensitivity to methyl-paraoxon among Brazilian Neotropical … brain AChE inhibition by methyl-paraoxon of fourteen neotropical …
Number of citations: 67 www.sciencedirect.com
DL McCarthy, J Liu, DB Dwyer, JL Troiano… - New Journal of …, 2017 - pubs.rsc.org
… and employed in the degradation of methyl paraoxon, a chemical warfare agent simulant. UiO-… to decrease the half-life of the simulant methyl paraoxon to only 29 min with only a fraction …
Number of citations: 68 pubs.rsc.org
LM Zimmermann, GI Almerindo, JR Mora… - The Journal of …, 2013 - ACS Publications
… In this study, we report studies of the degradation of methyl paraoxon (DMPNPP) in the … The effect of catalysts on the solvolysis of methyl paraoxon was investigated by evaluating: (i…
Number of citations: 33 pubs.acs.org
G Petroianu, DE Lorke… - Current …, 2012 - khalifauniversity.elsevierpure.com
… : ethyl- and methyl-paraoxon. The intrinsic toxicity of oximes is … oximes determined with methyl-paraoxon as an inhibitor is … -paraoxon and methyl-paraoxon as cholinesterase inhibitors …
Number of citations: 13 khalifauniversity.elsevierpure.com
GA Petroianu, K Arafat, SM Nurulain… - Journal of Applied …, 2007 - Wiley Online Library
… in vitro results, superior enzyme protective properties than the presently used substances pralidoxime and methoxime when inhibition is due to the organophosphate methyl-paraoxon. …
M Luo, J Wei, Y Zhao, Y Sun, H Liang, S Wang… - Microchemical journal, 2020 - Elsevier
Methyl-paraoxon (MP) is a representative organophosphorus pesticide (OP), which is a huge threat to the safety of human beings. In this study, carbon dots doped with boron and …
Number of citations: 38 www.sciencedirect.com
RK Totten, MH Weston, JK Park, OK Farha… - ACS …, 2013 - ACS Publications
… carried out with La(acac) 3 to afford catalytically active La-functionalized catPOPs for the solvolytic and hydrolytic degradation of the toxic organophosphate compound methyl paraoxon, …
Number of citations: 80 pubs.acs.org
E De Schryver, L De Reu, F Belpaire, J Willems - Archives of toxicology, 1987 - Springer
… Figure 1 shows a representative plasma concentration curve of methyl paraoxon versus time after intravenous injection of 2.5 mg/kg in one dog. The methyl paraoxon plasma …
Number of citations: 17 link.springer.com
U Rajaji, K Murugan, SM Chen, M Govindasamy… - Composites Part B …, 2019 - Elsevier
Methyl paraoxon (MOX) is a highly toxic organophosphate pesticide. It is recently reported that, MOX can enter the human body through ingestion, inhalation, or by dermal penetration. …
Number of citations: 78 www.sciencedirect.com

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